
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine
Descripción general
Descripción
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is a chemical compound with the CAS Number: 850429-73-1 and a linear formula of C12H16BrNO2S . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.23 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperidine is synthesized from different aralkyl/aryl carboxylic acids through a series of steps. The final compounds show structural diversity and are elucidated through spectral data of IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2017).
Antibacterial Evaluation
- Derivatives of this compound exhibit valuable antibacterial properties. Such molecules are synthesized and screened for their antibacterial activity, demonstrating moderate to excellent inhibition against various bacterial strains (Rehman et al., 2019).
Crystal Structure and Spectroscopic Investigations
- The crystal structure and spectroscopic properties of related compounds are determined using X-ray diffraction and various spectroscopy techniques. These studies are crucial for understanding the molecular and crystal structures, aiding in the development of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).
Enzyme Inhibitory Potential
- Derivatives are also explored for their enzyme inhibitory potential. These compounds are tested against various enzymes, showing substantial activity, highlighting their therapeutic potential (Abbasi et al., 2019).
Synthesis Optimization
- The synthesis process of such compounds is optimized, considering factors like material ratio, reaction time, and solvent volume. This optimization is essential for achieving higher yields in the synthesis process (Li Chang-duo, 2008).
Coordination and Rearrangement
- The compound is used in the synthesis and coordination of different complex structures, showing its versatility in forming new molecular structures (Bermejo et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)12-4-3-11(2)13(14)9-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKYSUWCWYYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



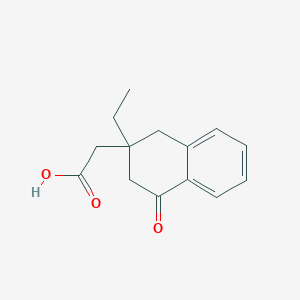
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
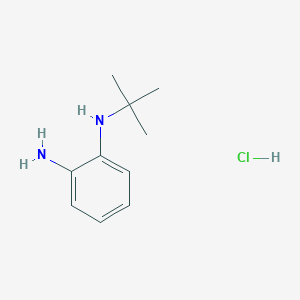
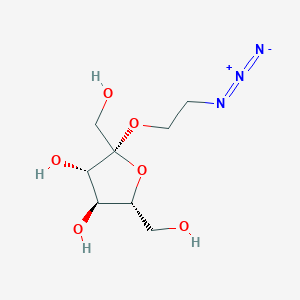
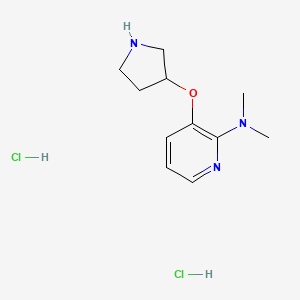
![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
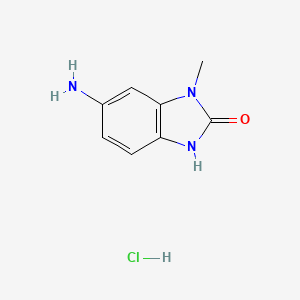

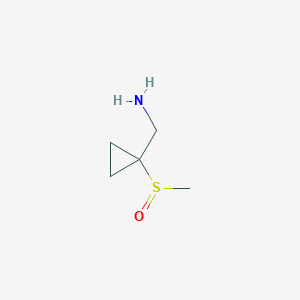
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)


